1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid is a compound that features a thiazole ring and a piperidine ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Piperidine derivatives are also significant in medicinal chemistry due to their presence in various pharmaceuticals .
Preparation Methods
One common synthetic route includes the reaction of 2-methylthiazole with an acylating agent to form the intermediate, which is then reacted with piperidine-4-carboxylic acid under suitable conditions . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding alcohols or amines .
Scientific Research Applications
1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity . These interactions can modulate various biological pathways, leading to the observed therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thiazole and piperidine derivatives:
Thiazole derivatives: Such as sulfathiazole and ritonavir, which also exhibit antimicrobial and antiviral activities.
Piperidine derivatives: Including piperine and piperidine itself, known for their wide range of pharmacological activities.
1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid is unique due to its combined thiazole and piperidine structure, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C12H16N2O3S |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-8-13-10(7-18-8)6-11(15)14-4-2-9(3-5-14)12(16)17/h7,9H,2-6H2,1H3,(H,16,17) |
InChI Key |
HEQBNHRLEVQGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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